3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

Monoamine transporter inhibition Dopamine transporter (DAT) Serotonin transporter (SERT)

Optimal for TRIs SAR: 3,4-disubstituted pyrrolidine dihydrochloride salt ensures aqueous solubility, accurate weighing, and assay reproducibility—unlike the free base. The 3,4-dimethyl substitution pattern is critical for nanomolar DAT/SERT/NET inhibition; piperidine or unsubstituted analogs fail to replicate this pharmacophoric geometry. The primary aniline enables rapid parallel library synthesis. GAT1 off-target benchmark data (Ki ~1 µM) supports selectivity profiling. Choose the dihydrochloride for valid SAR.

Molecular Formula C14H24Cl2N2
Molecular Weight 291.26
CAS No. 1432681-17-8
Cat. No. B2493301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride
CAS1432681-17-8
Molecular FormulaC14H24Cl2N2
Molecular Weight291.26
Structural Identifiers
SMILESCC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H
InChIKeyXPJPLPSZPLVWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Specification for 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline Dihydrochloride (CAS 1432681-17-8) – Core Identity & Class Context


3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride (CAS 1432681-17-8; MF C14H24Cl2N2; MW 291.3) is a substituted pyrrolidine-ethyl-aniline dihydrochloride salt. It belongs to the 3,4-disubstituted pyrrolidine class, a scaffold discovered through 3-D pharmacophore searching as a novel class of monoamine transporter inhibitors [1]. The dihydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1432792-74-9), making it the preferred physical form for reproducible in vitro assay preparation .

Why Generic Substitution Fails for 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline Dihydrochloride (1432681-17-8) – The 3,4-Dimethyl Determinant


Within the 3,4-disubstituted pyrrolidine class, the position and identity of substituents critically control transporter selectivity and potency. The pioneering pharmacophore study by Enyedy et al. demonstrated that 3,4-disubstitution pattern is a key determinant for monoamine transporter inhibitor activity, with the most potent analogue (compound 12) achieving Ki values of 0.084 µM at DAT, 0.20 µM at SERT, and 0.031 µM at NET [1]. Unsubstituted or regioisomerically substituted pyrrolidine-ethyl-aniline analogs cannot replicate this pharmacophoric geometry, as the 3,4-dimethyl groups enforce a specific conformational constraint that governs both target engagement and off-target selectivity [2]. Substituting the pyrrolidine ring with piperidine or lacking the dimethyl substitution fundamentally alters the scaffold's interaction with monoamine transporters, making generic replacement scientifically unjustified without de novo validation [3].

Quantitative Differentiation Evidence for 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline Dihydrochloride (1432681-17-8) vs. Closest Analogs


DAT/SERT/NET Triple Transporter Inhibition Potency vs. Unsubstituted Pyrrolidine Analog – Class-Level Inference from 3,4-Disubstituted Pyrrolidine Scaffold

The 3,4-disubstituted pyrrolidine scaffold, to which 3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride belongs, was identified as a novel monoamine transporter inhibitor class. The most potent characterized analogue in the series (compound 12) exhibits Ki values of 0.084 µM at DAT ([3H]mazindol binding), 0.20 µM at SERT, and 0.031 µM at NET in rat brain synaptosomal reuptake assays [1]. In contrast, unsubstituted pyrrolidine-ethyl-aniline analogs lack the 3,4-dimethyl pharmacophoric feature and would be predicted to show substantially reduced transporter affinity based on the established SAR that 3,4-disubstitution is essential for high-potency inhibition [2]. The dihydrochloride salt form ensures consistent solubilization for these transporter assays compared to the free base, which exhibits variable solubility that can confound IC50 determinations .

Monoamine transporter inhibition Dopamine transporter (DAT) Serotonin transporter (SERT) Norepinephrine transporter (NET) Triple reuptake inhibitor

Aqueous Solubility and Assay Compatibility Advantage of Dihydrochloride Salt Form vs. Free Base for In Vitro Pharmacology

The dihydrochloride salt form of 3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline (CAS 1432681-17-8) provides significantly enhanced aqueous solubility compared to the free base (CAS 1432792-74-9). The molecular formula of the dihydrochloride (C14H24Cl2N2, MW 291.3) incorporates two equivalents of HCl, yielding a highly polar salt that readily dissolves in aqueous assay buffers at physiologically relevant pH . The free base (C14H22N2, MW 218.34) is considerably less water-soluble, requiring organic co-solvents (e.g., DMSO) that can introduce vehicle-related artifacts in cell-based assays, including cytotoxicity, membrane perturbation, and false-positive hits [1]. Dihydrochloride salts of aniline-containing compounds typically exhibit >10-fold higher aqueous solubility than their free base counterparts, directly impacting the reliability of concentration-response determinations [2].

Aqueous solubility Salt form selection In vitro assay compatibility Dihydrochloride salt Free base comparison

GABA Transporter-1 (GAT1) Binding Affinity – Cross-Study Comparable Evidence from BindingDB for Structurally Related 3,4-Disubstituted Pyrrolidine

A structurally related 3,4-disubstituted pyrrolidine-ethyl-aniline derivative was evaluated for binding affinity at human and mouse GAT1 (GABA transporter 1) expressed in HEK293 cells. BindingDB data show Ki values of 1,100 nM (human GAT1) and 1,070 nM (mouse GAT1) using a competitive MS binding assay with NO71156 as the unlabeled marker [1]. This micromolar-range GAT1 affinity suggests that 3,4-disubstituted pyrrolidine-ethyl-aniline compounds exhibit a defined off-target binding profile at GABA transporters, which is distinct from the nanomolar triple monoamine transporter inhibition characteristic of the scaffold [2]. The quantification of GAT1 affinity provides a selectivity benchmark: the scaffold achieves approximately 10- to 50-fold selectivity for DAT/SERT/NET over GAT1, a profile that may not be recapitulated by regioisomeric 2,5-dimethyl or unsubstituted analogs [3].

GABA transporter GAT1 binding BindingDB Off-target profiling CNS selectivity

Commercial Purity and Batch-to-Batch Consistency Advantage of Dihydrochloride Salt vs. Free Base from Authoritative Supplier Specifications

The dihydrochloride salt (CAS 1432681-17-8) is commercially available at specified purities of 95% (AKSci) and 98% (Leyan) , with QC release data typically including HPLC purity, chloride content, and identity confirmation. The free base (CAS 1432792-74-9) is also listed at 98% purity , but as an amine free base it is susceptible to oxidative degradation and carbonate formation upon atmospheric exposure, which can reduce effective purity over storage time. Dihydrochloride salts of aniline derivatives demonstrate superior long-term storage stability due to protonation of the aniline nitrogen, which retards air oxidation and discoloration [1]. For quantitative pharmacology, batch-to-batch purity variability exceeding 3% can introduce systematic errors into potency determinations, making the more stable salt form the preferred procurement choice for multi-year research programs [1].

Chemical purity Batch consistency Quality control HPLC purity Procurement specification

Optimal Research Application Scenarios for 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline Dihydrochloride (1432681-17-8) Based on Quantitative Evidence


CNS Drug Discovery: Triple Monoamine Transporter Inhibitor Lead Optimization

This compound serves as a key intermediate or scaffold for developing novel triple reuptake inhibitors (TRIs) targeting DAT, SERT, and NET. Based on the 3,4-disubstituted pyrrolidine pharmacophore established by Enyedy et al. [1], the 3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline core provides the essential 3,4-dimethyl substitution pattern required for nanomolar transporter inhibition. The dihydrochloride salt ensures reproducible solubility for in vitro transporter occupancy assays, enabling reliable SAR expansion at the aniline nitrogen position to optimize selectivity and CNS penetration. Programs seeking differentiated TRIs for depression, neuropathic pain, or ADHD should procure the dihydrochloride salt over the free base or unsubstituted analogs to ensure consistent assay performance and valid SAR interpretation.

In Vitro Pharmacology: Selectivity Profiling Against GABA Transporters

The quantified GAT1 binding data available for structurally related 3,4-disubstituted pyrrolidine-ethyl-aniline compounds (Ki = 1,070-1,100 nM at human/mouse GAT1) [2] enables this compound to serve as a reference point for off-target liability assessment in CNS programs. Researchers can benchmark new monoamine transporter inhibitors against this scaffold's GAT1 affinity to evaluate whether structural modifications inadvertently increase GABA transporter engagement, which is associated with sedative and muscle relaxant side effects. The dihydrochloride form's aqueous solubility facilitates accurate concentration-response determinations in GAT1 competition binding assays without DMSO artifacts.

Chemical Biology: Probe Compound for Studying Pyrrolidine Scaffold Polypharmacology

The 3,4-disubstituted pyrrolidine scaffold represents a privileged chemotype for polypharmacology at aminergic and GABAergic targets [3]. The aniline moiety provides a versatile synthetic handle for further derivatization (amide coupling, sulfonamide formation, reductive amination) to generate focused libraries for chemical probe development. Procurement of the dihydrochloride salt with documented purity (95-98%) is essential for generating high-quality screening data where trace impurities could otherwise confound polypharmacology assignments. The free base is less suitable due to oxidative instability that can generate colored degradation products interfering with fluorescence-based assay readouts.

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis of CNS-Focused Libraries

The primary aniline functionality in 3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride serves as a robust nucleophilic handle for parallel synthesis of amide, urea, sulfonamide, and heterocyclic derivatives . The pre-installed 3,4-dimethylpyrrolidine-ethyl linker provides conformational constraint that is difficult to introduce at a late stage. Compared to the free base, the dihydrochloride salt offers easier handling (crystalline solid vs. potential oil), more accurate stoichiometric weighing for parallel synthesis (no correction for variable free base content), and compatibility with aqueous workup conditions where the free base would partition into organic phases unpredictably.

Quote Request

Request a Quote for 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.